molecular formula C8H7FN2O2 B2870432 7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 2148792-20-3

7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2870432
CAS No.: 2148792-20-3
M. Wt: 182.154
InChI Key: NQEQCIFZSDTANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound with the formula C19H15FN2O4 . It is also known as flumioxazin and is used as a herbicide .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazin ring with a fluoro group at the 6-position and an amino group at the 7-position . The exact structure can be represented by the InChIKey: FOUWCSDKDDHKQP-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action for “7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” is not specified in the retrieved papers. As a herbicide, it likely works by inhibiting a specific pathway in plants .

Safety and Hazards

The safety and hazards associated with “7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” are not specified in the retrieved papers. As a herbicide, it should be handled with care and appropriate safety measures .

Properties

IUPAC Name

7-amino-6-fluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEQCIFZSDTANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.